molecular formula C13H17N3O2 B13407650 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B13407650
M. Wt: 247.29 g/mol
InChI Key: LHKVMXSNEIQLGZ-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone is an organic compound that features a piperazine ring substituted with an amino-benzoyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone typically involves the reaction of 2-amino-benzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

    1-Benzoylpiperazine: Shares the piperazine and benzoyl moieties but lacks the amino group.

    2-Amino-benzoyl-piperidine: Similar structure but with a piperidine ring instead of piperazine.

    N-Benzoyl-piperazine: Similar but without the ethanone group.

Uniqueness: 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone is unique due to the presence of both the amino-benzoyl and ethanone groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-[4-(2-aminobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H17N3O2/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14/h2-5H,6-9,14H2,1H3

InChI Key

LHKVMXSNEIQLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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